Hydroxystilbamidine bis(methanesulfonate)
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Overview
Description
Mechanism of Action
Target of Action
Hydroxystilbamidine bis(methanesulfonate) is a dye that has the ability to bind to both DNA and RNA . It is also a potent inhibitor of cellular ribonucleases . This compound is often used as a retrograde fluorescent tracer in neural mapping and microanatomical research .
Mode of Action
The compound acts on extracellular DNA and lysosomes . In Trypanosomes, there is extensive and selective binding of Hydroxystilbamidine to the kinetoplastic DNA, which inhibits cell division and reproduction . It also has the ability to cross cell membranes in its uncharged form .
Biochemical Pathways
The biochemical pathways affected by Hydroxystilbamidine are primarily related to its interaction with DNA, RNA, and ribonucleases. The compound’s binding to DNA and RNA can lead to changes in gene expression and protein synthesis. Its inhibition of ribonucleases can affect RNA degradation and turnover .
Pharmacokinetics
Its ability to cross cell membranes suggests that it may have good bioavailability .
Result of Action
The binding of Hydroxystilbamidine to DNA and RNA and its inhibition of ribonucleases can lead to changes in cellular function. In the context of its use as a retrograde fluorescent tracer, it allows for the labeling of neurons and the study of axonal projections within the central nervous system .
Action Environment
The action of Hydroxystilbamidine can be influenced by environmental factors such as pH. For instance, when used in a neutral pH buffer, the compound emits a gold fluorescence, while in an acidic pH buffer (e.g., pH 3.3), it emits a blue fluorescence . This suggests that the compound’s action, efficacy, and stability may be sensitive to the pH of its environment.
Biochemical Analysis
Biochemical Properties
Hydroxystilbamidine bis(methanesulfonate) has the ability to bind to both DNA and RNA, and it has been found to be a powerful inhibitor of cellular ribonucleases . It can cross cell membranes in its uncharged form . The compound exhibits intense fluorescence, extensive filling of dendrites, high resistance to fading, no uptake by undamaged fibers, and no diffusion from labelled cells .
Cellular Effects
Hydroxystilbamidine bis(methanesulfonate) is used to label neurons and investigate the early effects of hearing loss . It is used to study morphological features of extensive axonal projections within the Central Nervous System (CNS) by labelling the cells .
Molecular Mechanism
The molecular mechanism of Hydroxystilbamidine bis(methanesulfonate) involves its ability to bind to both DNA and RNA . This binding capability allows it to inhibit cellular ribonucleases .
Transport and Distribution
Hydroxystilbamidine bis(methanesulfonate) is a weak base and can cross cell membranes in its uncharged form
Preparation Methods
Hydroxystilbamidine (methanesulfonate) is synthesized through a series of chemical reactions involving 2-hydroxystilbene and 4,4’-dicarboxamidine. The reaction conditions typically involve the use of methanesulfonic acid as a reagent to form the methanesulfonate salt . Industrial production methods are not well-documented, but the compound is available commercially with high purity levels (≥96.0% HPLC) .
Chemical Reactions Analysis
Hydroxystilbamidine (methanesulfonate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the methanesulfonate group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxystilbamidine (methanesulfonate) has a wide range of scientific research applications:
Neuroscience: Used as a fluorescent retrograde tracer for neural mapping and studying axonal transport.
Histochemistry: Employed as a histochemical stain for labeling neurons and investigating neural pathways.
Molecular Biology: Binds to both DNA and RNA, making it useful for studying nucleic acid interactions.
Medical Research: Investigates the early effects of hearing loss and other neurological conditions.
Comparison with Similar Compounds
Hydroxystilbamidine (methanesulfonate) is part of the aromatic diamidine series of compounds, which includes:
- Pentamidine
- Propamidine
- Stilbamidine
- Berenil
Compared to these compounds, Hydroxystilbamidine (methanesulfonate) is unique due to its intense fluorescence and high resistance to fading . It is particularly useful in neuroscience research for its ability to label neurons without diffusing from labeled cells .
Properties
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSQKCULHSJDC-HFPMQDOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223769-64-0 |
Source
|
Record name | 223769-64-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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